molecular formula C18H20N6O2S B2799067 4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 1219914-53-0

4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Cat. No. B2799067
CAS RN: 1219914-53-0
M. Wt: 384.46
InChI Key: ZSFOMRZZGKXWFL-UHFFFAOYSA-N
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Description

4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H20N6O2S and its molecular weight is 384.46. The purity is usually 95%.
The exact mass of the compound 4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial and Antituberculosis Activity

Compounds derived from oxadiazole and piperazine frameworks have been synthesized and tested for their antimicrobial and tuberculostatic activities. For instance, derivatives of phenylpiperazineacetic hydrazide showed in vitro tuberculostatic activity with minimum inhibiting concentrations (MICs) within the range of 25 - 100 mg/ml, indicating their potential as therapeutic agents against tuberculosis (Foks et al., 2004).

Anticancer Properties

Carboxamides, sulfonamides, ureas, and thioureas derived from oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs have been designed and synthesized, exhibiting significant in vitro antiproliferative activity. Certain derivatives demonstrated superior anticancer activity against HeLa cell lines, highlighting their potential in cancer therapy (Ajeesh Kumar et al., 2016).

Antimicrobial Agents

Novel compounds derived from piperazine carboxamides and oxadiazol substitutions have been synthesized and characterized, showing moderate to good activities against tested bacterial and fungal strains. This underscores their potential as antimicrobial agents for treating infections (Jadhav et al., 2017).

Synthesis and Chemical Characterization

Novel Compound Synthesis

Research efforts have led to the synthesis of novel compounds featuring oxadiazole, piperazine, and carbazole derivatives, with extensive characterization using NMR, MS, and IR techniques. These studies provide foundational knowledge for the development of compounds with potential biological activities (Patel et al., 2012).

Tubulin Inhibitor Chemotype

A new chemical class, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was identified as tubulin inhibitors, demonstrating antiproliferative effects. This discovery offers a novel chemotype for exploring cancer treatment options (Krasavin et al., 2014).

properties

IUPAC Name

4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-13-21-17(22-26-13)14-4-5-16(19-11-14)23-6-8-24(9-7-23)18(25)20-12-15-3-2-10-27-15/h2-5,10-11H,6-9,12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFOMRZZGKXWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

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